

# Hexylphosphonic Acid: A Technical Guide to Suppliers, Commercial Availability, and Experimental Applications

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## Compound of Interest

Compound Name: *Hexylphosphonic acid*

Cat. No.: *B1362524*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Hexylphosphonic acid**, a key organophosphorus compound utilized in a range of scientific and industrial applications. This document details its commercial availability from key suppliers, presents its core physicochemical properties, and outlines detailed experimental protocols for its synthesis and application in surface modification and nanoparticle functionalization.

## Commercial Availability and Key Suppliers

**Hexylphosphonic acid** is readily available from several chemical suppliers in various purities and quantities, catering primarily to research and industrial laboratories.<sup>[1]</sup> It is important to note that this chemical is intended for professional manufacturing and research use only and is not for medical or consumer applications.<sup>[1]</sup>

Below is a summary of key suppliers and their product specifications:

| Supplier          | Product Name                         | CAS Number | Purity   | Available Quantities |
|-------------------|--------------------------------------|------------|----------|----------------------|
| Sigma-Aldrich     | Hexylphosphonic acid                 | 4721-24-8  | 95%      | 1 g, 5 g[2][3][4]    |
| TCI America       | Hexylphosphonic Acid                 | 4721-24-8  | >98.0%   | 1 g, 5 g[1][5]       |
| Thermo Scientific | n-Hexylphosphonic acid               | 4721-24-8  | ≥97.0%   | 2 g, 10 g[6][7]      |
| Strem Chemicals   | n-Hexylphosphonic acid, min. 97% HPA | 4721-24-8  | min. 97% | 1 g, 5 g[8]          |
| Hiyka             | n-Hexylphosphonic acid, tech.        | 4721-24-8  | > 97%    | 1g, 5g, 10g, 50g[9]  |
| SIKÉMIA           | n-Hexylphosphonic acid               | 4721-24-8  | 98%      | 1g, 5g[10]           |

## Physicochemical Properties

**Hexylphosphonic acid** is a white to off-white solid at room temperature.[6][8] Its key properties are summarized in the table below.

| Property          | Value                                           | Reference  |
|-------------------|-------------------------------------------------|------------|
| Molecular Formula | C <sub>6</sub> H <sub>15</sub> O <sub>3</sub> P | [2][5][11] |
| Molecular Weight  | 166.16 g/mol                                    | [2][4][11] |
| CAS Number        | 4721-24-8                                       | [1][2][6]  |
| Melting Point     | 97-103 °C                                       | [2][3][4]  |
| Appearance        | White to off-white powder/solid                 | [6][8][10] |
| SMILES            | <chem>CCCCCP(O)(O)=O</chem>                     | [2][3][4]  |
| InChI Key         | GJWAEWLHSDGBGG-<br>UHFFFAOYSA-N                 | [2][3][4]  |

## Experimental Protocols

This section provides detailed methodologies for the synthesis of alkylphosphonic acids, including **Hexylphosphonic acid**, and their application in surface functionalization.

### Synthesis of Alkylphosphonic Acids via Olefin and Phosphorous Acid Reaction

This method offers a direct, one-step process for the preparation of alkylphosphonic acids without the use of alcohols or the generation of halogenated byproducts.[1]

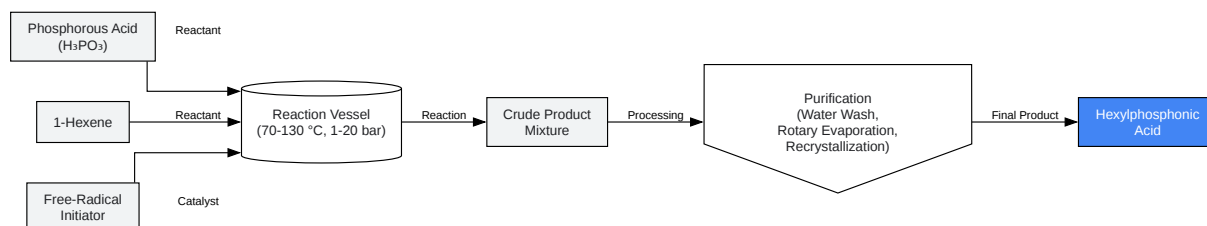
Materials:

- Phosphorous acid (H<sub>3</sub>PO<sub>3</sub>)
- Short-chain olefin (e.g., 1-hexene for **Hexylphosphonic acid** synthesis)
- Free-radical initiator (e.g., an azo compound)
- Acetic acid or ethyl acetate (optional solvent)[1]
- Reaction vessel (autoclave)

- Rotary evaporator

Procedure:

- The reaction can be carried out without a solvent in a melt of the phosphorous acid.[\[1\]](#)  
Alternatively, acetic acid or ethyl acetate can be used as a solvent.[\[1\]](#)
- Charge the reaction vessel with phosphorous acid.
- If using a solvent, add it to the vessel.
- Introduce the olefin (e.g., 1-hexene) into the reaction vessel. The reaction is typically carried out under the pressure of the olefin, ranging from 1 to 20 bar.[\[1\]](#)
- Add the free-radical initiator. Azo compounds are commonly used for this purpose.[\[1\]](#)
- Heat the reaction mixture to a temperature between 40 to 200 °C, with a preferred range of 70 to 130 °C.[\[1\]](#)
- Maintain the reaction under these conditions until the desired conversion is achieved.
- After the reaction is complete, cool the mixture and vent any excess pressure.
- Add 100 ml of water to the reaction mixture and heat to boiling.[\[1\]](#)
- Remove the solvents and any catalyst decomposition products using a rotary evaporator.[\[1\]](#)
- Unreacted phosphorous acid can be removed from the final product by recrystallization.[\[1\]](#)



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Synthesis of **Hexylphosphonic Acid** via Olefin and Phosphorous Acid.

## Synthesis of Alkyl Phosphonates via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates, which can then be hydrolyzed to phosphonic acids. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.<sup>[2][6][12]</sup>

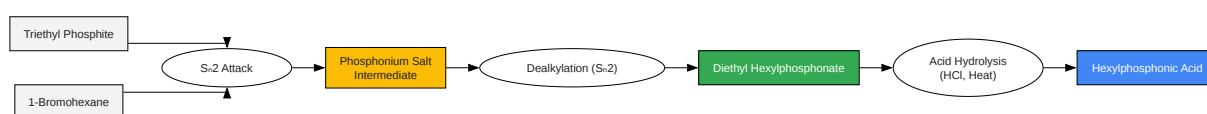
Materials:

- Trialkyl phosphite (e.g., triethyl phosphite)
- Alkyl halide (e.g., 1-bromohexane)
- Reaction flask with a condenser
- Heating mantle

Procedure:

- Combine the trialkyl phosphite and the alkyl halide in a reaction flask.
- Heat the mixture, typically between 120 °C and 160 °C.<sup>[12]</sup>

- The reaction proceeds via an  $S_N2$  attack of the nucleophilic phosphorus on the electrophilic alkyl halide, forming a phosphonium salt intermediate.[3][12]
- The displaced halide anion then dealkylates the phosphonium salt in another  $S_N2$  reaction to yield the dialkyl alkylphosphonate.[3][12]
- The resulting dialkyl hexylphosphonate can be isolated and subsequently hydrolyzed to **Hexylphosphonic acid** using strong acid (e.g., concentrated HCl) and heat.[13]



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*Michaelis-Arbuzov reaction for **Hexylphosphonic acid** synthesis.*

## Functionalization of Nanoparticles with Hexylphosphonic Acid

Phosphonic acids are excellent ligands for the surface modification of metal oxide nanoparticles due to their strong binding affinity.[14] This protocol provides a general procedure for the functionalization of nanoparticles.

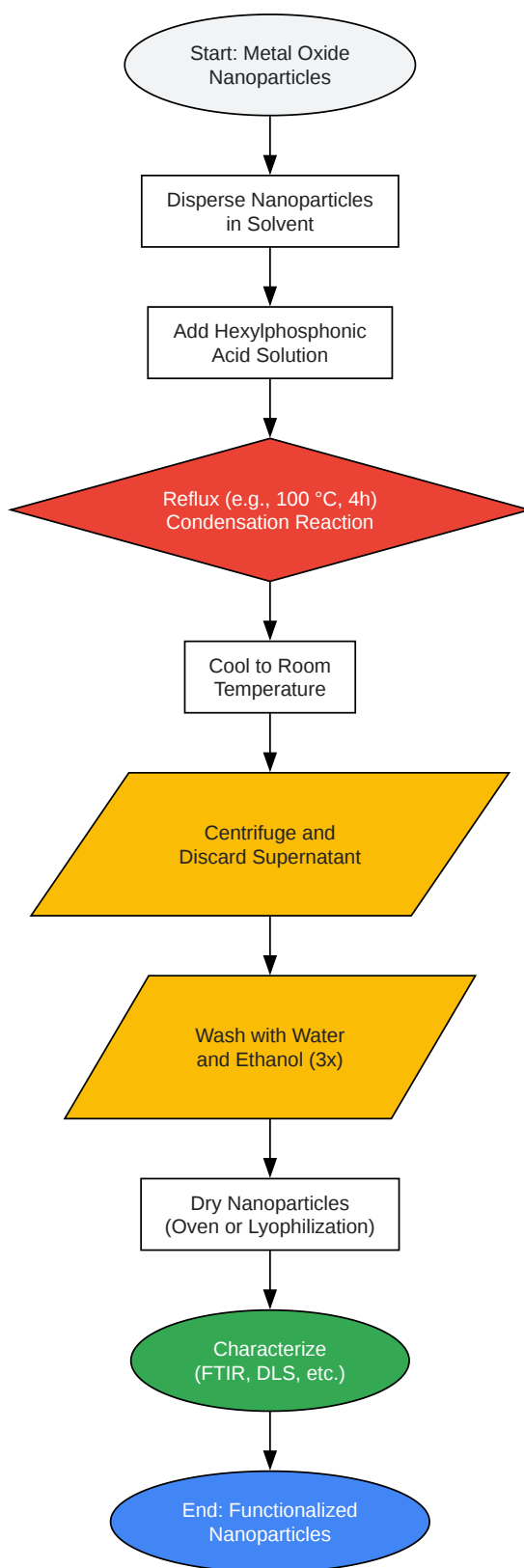
Materials:

- Metal oxide nanoparticles (e.g., Zirconia, Iron Oxide)
- **Hexylphosphonic acid**
- Solvent (e.g., Toluene)
- Reaction flask with a condenser
- Heating mantle

- Centrifuge
- Ultrasonicator
- Distilled water
- Ethanol

Procedure:

- Disperse the metal oxide nanoparticles in the chosen solvent within a reaction flask.
- Add a solution of **Hexylphosphonic acid** in the same solvent to the nanoparticle dispersion.
- Heat the mixture to reflux (e.g., 100 °C for toluene) under continuous stirring for approximately 4 hours. This facilitates the condensation reaction between the phosphonic acid groups and the hydroxyl groups on the nanoparticle surface.[\[14\]](#)
- After the reaction, allow the suspension to cool to room temperature.
- Purify the functionalized nanoparticles by centrifugation at high speed (e.g., 12,000 x g) for 15-30 minutes to form a pellet.[\[14\]](#)
- Discard the supernatant containing unbound **Hexylphosphonic acid**.
- Resuspend the nanoparticle pellet in distilled water with the aid of ultrasonication for 5-10 minutes.[\[14\]](#)
- Repeat the centrifugation and washing steps at least two more times with distilled water and a final wash with ethanol.[\[14\]](#)
- Dry the purified functionalized nanoparticles in an oven at 60-80 °C overnight or by lyophilization to obtain a fine powder.[\[14\]](#)
- Characterize the dried, functionalized nanoparticles using techniques such as FTIR, DLS, Zeta Potential, TGA, XPS, and TEM/SEM to confirm successful surface modification.[\[14\]](#)



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*Workflow for Nanoparticle Functionalization with **Hexylphosphonic Acid**.*



## Applications in Research and Development

**Hexylphosphonic acid** and other long-chain phosphonic acids are pivotal in materials science and drug development for several reasons:

- **Surface Modification:** They are extensively used to modify the surfaces of various materials, including metals and metal oxides. This can impart hydrophobicity, improve adhesion, and enhance corrosion resistance.[9]
- **Nanoparticle Synthesis and Functionalization:** Alkylphosphonic acids act as capping agents and stabilizers in the synthesis of nanoparticles, such as quantum dots, nano-metals, and nano-ceramics.[11][15] The functionalization of nanoparticles with these acids is crucial for their application in drug delivery, bioimaging, and diagnostics, as it can improve their stability and biocompatibility.[14]
- **Self-Assembled Monolayers (SAMs):** Phosphonic acids readily form dense and ordered self-assembled monolayers on various oxide surfaces. These SAMs are instrumental in the development of biosensors, molecular electronics, and for controlling surface properties at the nanoscale.
- **Drug Delivery:** While direct applications of **Hexylphosphonic acid** in drug formulations are not widespread, its use in functionalizing nanocarriers is a key area of research. Modified nanoparticles can exhibit controlled drug release profiles and targeted delivery capabilities. [14][16]

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